6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
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Overview
Description
“6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the piperazine and phenyl groups in its structure suggests that it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of the phenyl and ethyl groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: N-oxides, hydroxylated derivatives.
Reduction products: Alcohols, amines.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
“6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine and phenyl groups can interact with various receptors or enzymes in the body, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Known for their anti-inflammatory and analgesic properties.
Piperazine derivatives: Often used in pharmaceuticals for their psychoactive and antihistamine effects.
Phenyl-substituted compounds: Common in many drugs due to their ability to interact with biological targets.
Uniqueness
The unique combination of the pyridazinone core with piperazine and phenyl groups in “6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-2-19-8-10-20(11-9-19)22-12-13-23(29)28(25-22)18-24(30)27-16-14-26(15-17-27)21-6-4-3-5-7-21/h3-13H,2,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQJEKJZSGHRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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